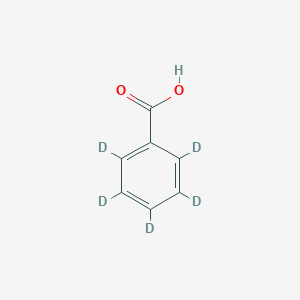

Benzoic acid-d5

Übersicht

Beschreibung

Benzoic acid is a significant structural motif in drug molecules and natural products. Its derivatives, including Benzoic acid-d5, are relevant in various chemical and pharmaceutical applications.

Synthesis Analysis

- The synthesis of benzoic acid derivatives, including methods like Pd(II)-catalyzed meta-C–H functionalizations, provides synthetically useful tools for organic synthesis. Such methods have been developed to improve selectivity and efficiency in the synthesis of these compounds (Li et al., 2016).

Molecular Structure Analysis

- The molecular and crystal structures of various benzoic acid derivatives have been extensively studied. Techniques like X-ray crystallography, IR, UV-Vis, NMR, and MS are used to elucidate their structures. These studies reveal insights into molecular configurations, hydrogen-bonded loop formation, and stabilization of crystal packing through interactions like π⋯π stacking (Rubab et al., 2023).

Chemical Reactions and Properties

- Benzoic acid derivatives undergo various chemical reactions. For example, their reaction under solvothermal conditions with metal cations leads to the formation of coordination polymers. These reactions are significant for understanding the chemical behavior of benzoic acid derivatives in different conditions (Patra & Goldberg, 2013).

Physical Properties Analysis

- The physical properties, such as crystal structure and phase transitions of benzoic acid derivatives, have been a subject of extensive study. Investigations into these properties provide valuable insights into the material characteristics of these compounds, which are crucial for their application in various fields (Feld et al., 1981).

Chemical Properties Analysis

- The chemical properties, including reactivity, molecular interactions, and stability, are key to understanding the potential applications of benzoic acid derivatives. Studies involving quantum chemical methods and computational chemistry offer deep insights into these properties (Zaltariov et al., 2016).

Wissenschaftliche Forschungsanwendungen

-

Materials Research and Pharmaceuticals

- Field : Materials Science and Pharmaceutical Research .

- Application : Benzoic acid derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .

- Method : The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed with the help of density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .

- Results : The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems .

-

Corrosion Inhibitors

- Field : Materials Science .

- Application : Benzoic acid derivatives are used as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .

- Method : The inhibition efficiency of benzoic acid, para-hydroxybenzoic acid, and 3,4-dihydroxybenzoic acid towards enhancing the corrosion resistance of austenitic AISI 316 stainless steel has been evaluated in 0.5 M HCl using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .

- Results : The results obtained from the different experimental techniques were consistent and showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .

-

Food Preservation

- Field : Food Science .

- Application : Benzoic acid is widely used as a food preservative, as it inhibits the growth of bacteria and fungi .

- Method : Benzoic acid is added to food products to prevent the growth of harmful bacteria and fungi .

- Results : The addition of benzoic acid to food products has been found to effectively inhibit the growth of harmful bacteria and fungi, thereby increasing the shelf life of these products .

-

Detection of Food Additives

- Field : Food Science .

- Application : Benzoic acid is a widely used food additive. High-sensibility detection of benzoic acid in food additives is important for human health .

- Method : This research attempts to design a terahertz-enhanced metamaterial resonator, using a metamaterial resonator to achieve enhanced detection of benzoic acid additives by using terahertz technology .

- Results : The LS-SVM model combined with CARS has the best effect, with the correlation coefficient of prediction set (R p) is 0.9953, the root mean square error of prediction set (RMSEP) is 7.3 × 10 −6, and the limit of detection (LOD) is 2.3610 × 10 −5 g/mL .

-

Determination in Serum or Plasma

- Field : Biochemistry .

- Application : Benzoic acid is used in the treatment of nonketotic hyperglycinemia (NKH), a metabolic disorder due to defects in the glycine cleavage system .

- Method : After trimethylsilyl derivatization, benzoic acid analysis is done on a gas chromatograph mass spectrometer. Quantitation of the drug in a sample is achieved by comparing responses of the unknown sample to the responses of the calibrators using selected ion monitoring .

- Results : Benzoic acid D5 is used as an internal standard .

-

Biochar Application in Agriculture

- Field : Agriculture .

- Application : Biochar has been proven to improve soil quality, which can potentially reduce the formation of allelochemicals by plants, alleviating allelopathy .

- Method : In this study, the formation of an allelochemical substance benzoic acid (BA), the growth indicators, and root lipid peroxidation of soybean were investigated under the influence of biochar application in soils through pot experiments .

- Results : A reduced BA content was observed in the soils after biochar application, and sorption and degradation of BA by biochar could not explain this change. BA contents inside and outside the soybean root also decreased after the addition of biochar, indicating a significant reduction in BA formation by the plant .

-

Raman Spectroscopic Studies

- Field : Materials Science .

- Application : Benzoic acid derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .

- Method : Using Raman spectroscopic studies and density functional theory (DFT) calculations, the high pressure behaviour of the –OH and –COOH substituted BA derivatives have been studied with a view to understand the influence of weak, non-bonded interactions in BA derivatives .

- Results : The (ambient) Raman spectra of two of the ortho-substituted BA, namely salicylic acid (SA; 1, 2-hydroxybenzoic acid) and o-phthalic acid (PA; 1, 2-carboxybenzoic acid), are compared and briefly discussed .

Safety And Hazards

Benzoic acid-d5 may cause skin irritation, serious eye damage, and damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .

Zukünftige Richtungen

Eigenschaften

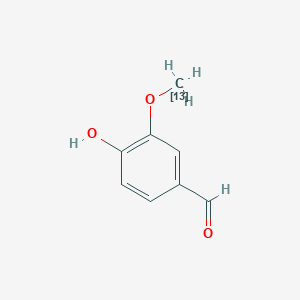

IUPAC Name |

2,3,4,5,6-pentadeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910574 | |

| Record name | (~2~H_5_)Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid-d5 | |

CAS RN |

1079-02-3 | |

| Record name | Benzoic-2,3,4,5,6-d5 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadeuteriobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_5_)Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H5)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)